molecular formula C12H12N2O3 B13923296 Ethyl 3-methoxyquinoxaline-6-carboxylate

Ethyl 3-methoxyquinoxaline-6-carboxylate

Cat. No.: B13923296
M. Wt: 232.23 g/mol
InChI Key: IBTWEHVRTMVTGB-UHFFFAOYSA-N
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Description

Ethyl 3-methoxyquinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methoxyquinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with diethyl oxalate, followed by methoxylation. The reaction conditions often require a base catalyst and an organic solvent under reflux .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxyquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .

Scientific Research Applications

Ethyl 3-methoxyquinoxaline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methoxyquinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

  • Ethyl 2-methylquinoline-6-carboxylate
  • Ethyl 4-chloroquinoline-3-carboxylate
  • Quinoxaline-2-carboxylate

Comparison: Ethyl 3-methoxyquinoxaline-6-carboxylate is unique due to its methoxy group, which enhances its solubility and biological activity compared to other quinoxaline derivatives. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-methoxyquinoxaline-6-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(15)8-4-5-9-10(6-8)14-11(16-2)7-13-9/h4-7H,3H2,1-2H3

InChI Key

IBTWEHVRTMVTGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=CN=C2C=C1)OC

Origin of Product

United States

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